6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE
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Overview
Description
6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex structure It is characterized by the presence of a chromenone core, a piperazine ring, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-CHLORO-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE include:
- 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features.
Properties
IUPAC Name |
6-chloro-3-(4-prop-2-enylpiperazine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-5-19-6-8-20(9-7-19)16(21)14-11-12-10-13(18)3-4-15(12)23-17(14)22/h2-4,10-11H,1,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULPMJMQHLEGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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